molecular formula C16H16N4O3S2 B11766835 N-(4-(5-Mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide

N-(4-(5-Mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B11766835
M. Wt: 376.5 g/mol
InChI Key: MBQGIBWRIPSBCX-UHFFFAOYSA-N
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Description

N-(4-(5-Mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide: is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-Mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor, such as an aldehyde or ketone.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Methanesulfonamide Moiety: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-Mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide: can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(5-Mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide: has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(4-(5-Mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological pathways.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(5-Mercapto-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide
  • N-(4-(5-Mercapto-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide

Uniqueness

N-(4-(5-Mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide: is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents, such as chloro or nitro groups.

Biological Activity

N-(4-(5-Mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound falls under the class of 1,2,4-triazoles, known for their broad range of biological activities. Its molecular formula is C17H16N4O3SC_{17}H_{16}N_{4}O_{3}S with a molecular weight of 356.4 g/mol. The presence of the mercapto group enhances its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC17H16N4O3S
Molecular Weight356.4 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves a multi-step process starting from 4-methoxyaniline and other precursors. The general synthetic route includes the formation of hydrazinecarbothioamide followed by acylation and cyclization to yield the final triazole derivative.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit potent antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably low for several derivatives, indicating strong efficacy.

Antioxidant Activity

The antioxidant potential of triazole derivatives has been evaluated using DPPH and ABTS assays. For instance, related compounds showed IC50 values comparable to standard antioxidants such as ascorbic acid. This suggests that the mercapto group plays a crucial role in scavenging free radicals.

Enzyme Inhibition

The mechanism of action for these compounds often involves enzyme inhibition. For example, studies have shown that triazole derivatives can inhibit enzymes linked to oxidative stress pathways, which are crucial in diseases such as cancer and diabetes. Molecular docking studies revealed strong binding affinities to target enzymes, supporting their potential as therapeutic agents.

Case Studies

  • Antibacterial Efficacy : A recent study evaluated a series of mercapto-1,2,4-triazole derivatives against various bacterial strains. The results indicated that certain compounds exhibited MIC values below 10 µg/mL against E. coli, suggesting their potential as new antibiotic candidates .
  • Antioxidant Properties : In another investigation focusing on antioxidant capabilities, derivatives were tested for their ability to scavenge DPPH radicals. Compounds showed significant inhibition percentages at low concentrations (10 µM - 600 µM), with some reaching over 90% inhibition at higher doses .
  • Molecular Docking Studies : Docking simulations provided insights into the binding interactions between these compounds and their target enzymes. For example, one derivative displayed a docking score of -9.8 kcal/mol against a bacterial enzyme target, indicating strong interactions that could be exploited for drug development .

Properties

Molecular Formula

C16H16N4O3S2

Molecular Weight

376.5 g/mol

IUPAC Name

N-[4-[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]phenyl]methanesulfonamide

InChI

InChI=1S/C16H16N4O3S2/c1-23-14-9-7-13(8-10-14)20-15(17-18-16(20)24)11-3-5-12(6-4-11)19-25(2,21)22/h3-10,19H,1-2H3,(H,18,24)

InChI Key

MBQGIBWRIPSBCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)NS(=O)(=O)C

Origin of Product

United States

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